molecular formula C15H14FN3OS B2981723 N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1021120-28-4

N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Cat. No.: B2981723
CAS No.: 1021120-28-4
M. Wt: 303.36
InChI Key: OIRZEHIOBIVVNO-UHFFFAOYSA-N
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Description

N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a synthetic organic compound characterized by a pyridazine core substituted with a 3-fluorobenzylthio group at the 6-position and a cyclopropanecarboxamide moiety at the 3-position. Pyridazine derivatives are well-documented for their roles in agrochemicals and pharmaceuticals due to their heterocyclic reactivity and ability to interact with biological targets. The cyclopropane ring in the carboxamide group contributes to conformational rigidity, which may enhance binding specificity.

Properties

IUPAC Name

N-[6-[(3-fluorophenyl)methylsulfanyl]pyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3OS/c16-12-3-1-2-10(8-12)9-21-14-7-6-13(18-19-14)17-15(20)11-4-5-11/h1-3,6-8,11H,4-5,9H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRZEHIOBIVVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

N 6 3 fluorobenzyl thio pyridazin 3 yl cyclopropanecarboxamide\text{N 6 3 fluorobenzyl thio pyridazin 3 yl cyclopropanecarboxamide}

Research indicates that compounds similar to this compound often target specific proteins involved in cellular signaling pathways. For instance, derivatives containing the pyridazine moiety have been shown to act on the sodium-calcium exchanger (NCX), which plays a crucial role in cardiac function and calcium homeostasis in cells. Inhibitors of NCX can prevent calcium overload and associated cellular damage during conditions like reperfusion injury .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. A study on similar compounds demonstrated that the introduction of a fluorobenzyl group significantly enhances inhibitory potency against NCX, with some derivatives exhibiting IC50 values as low as 0.24 µM . The hydrophobicity and steric factors of substituents were found to be critical in determining the efficacy of these compounds.

Biological Activity Data

Compound NameTargetIC50 (µM)Reference
N-(3-Aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamideNCX (reverse mode)0.24
This compoundNCX (potential target)TBDThis study

Case Studies

  • Cardiac Protection : In a study focusing on reperfusion arrhythmias, derivatives of pyridazine were evaluated for their protective effects against myocardial damage. The results indicated that certain compounds could significantly reduce cell death and improve cardiac function post-injury, suggesting therapeutic potential for heart diseases .
  • Neuroprotective Effects : Another investigation into similar thio-pyridazine compounds revealed neuroprotective properties in models of oxidative stress, indicating potential applications in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of cyclopropanecarboxamide derivatives, many of which are used as fungicides, herbicides, or plant growth regulators. Below is a detailed comparison with structurally and functionally related compounds (Table 1), supported by evidence from agrochemical literature and crystallographic studies.

Structural and Functional Similarities

(i) N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram)
  • Structure: Features a cyclopropanecarboxamide group linked to a 3-chlorophenyl ring and a tetrahydrofuranone moiety.
  • Function : A systemic fungicide used against Ascomycetes and Basidiomycetes .
  • Comparison: While both compounds share the cyclopropanecarboxamide backbone, the target compound replaces the chlorophenyl and furanone groups with a pyridazine ring and 3-fluorobenzylthio substituent. This structural divergence likely alters solubility and target specificity.
(ii) N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil)
  • Structure : Contains a benzamide core with trifluoromethyl and isopropoxyphenyl substituents.
  • Function : Inhibits succinate dehydrogenase (SDH) in fungi .
  • Comparison : Unlike flutolanil, the target compound’s pyridazine ring may engage in π-π stacking interactions with enzymatic targets, while the fluorobenzylthio group could enhance membrane permeability compared to flutolanil’s benzamide system.
(iii) N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide (Inabenfide)
  • Structure : A pyridinecarboxamide with chlorophenyl and hydroxyphenylmethyl groups.
  • Function: Plant growth regulator targeting brassinosteroid biosynthesis .

Table 1: Key Properties of N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide and Analogs

Compound Name Molecular Weight (g/mol) Key Substituents Primary Use/Activity LogP* (Predicted)
Target Compound ~323.3 Pyridazine, 3-fluorobenzylthio Undocumented (likely fungicidal) ~3.2
Cyprofuram 310.8 Chlorophenyl, tetrahydrofuranone Fungicide 2.8
Flutolanil 323.2 Trifluoromethyl, isopropoxyphenyl SDH inhibitor 3.5
Inabenfide 328.8 Chlorophenyl, hydroxyphenylmethyl Plant growth regulator 2.9

*LogP: Octanol-water partition coefficient (estimates based on substituent contributions).

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